Home > Products > Screening Compounds P97387 > 5-Deaza-5,6,7,8-tetrahydroisofolic acid
5-Deaza-5,6,7,8-tetrahydroisofolic acid - 130327-70-7

5-Deaza-5,6,7,8-tetrahydroisofolic acid

Catalog Number: EVT-1211623
CAS Number: 130327-70-7
Molecular Formula: C20H24N6O6
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Deaza-5,6,7,8-tetrahydroisofolic acid is synthesized from precursors related to folic acid. The compound belongs to the class of antifolates, which are often utilized in cancer therapy due to their ability to interfere with nucleotide synthesis by inhibiting dihydrofolate reductase (DHFR) and other enzymes involved in folate metabolism .

Synthesis Analysis

The synthesis of 5-deaza-5,6,7,8-tetrahydroisofolic acid involves several key steps:

  1. Starting Materials: The synthesis begins with 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine.
  2. Condensation Reaction: This precursor undergoes reductive condensation with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate.
  3. Deprotection: The resulting compound is then deprotected using trifluoroacetic acid to yield 5-deazaisofolic acid.
  4. Hydrogenation: A catalytic hydrogenation step converts 5-deazaisofolic acid into 5-deaza-5,6,7,8-tetrahydroisofolic acid .
2 6 diamino 3 4 dihydro 4 oxopyrido 2 3 d pyrimidine+di tert butyl N 4 formylbenzoyl L glutamatereductive condensationintermediatetrifluoroacetic acid5 deazaisofolic acidcatalytic hydrogenation5 deaza 5 6 7 8 tetrahydroisofolic acid\text{2 6 diamino 3 4 dihydro 4 oxopyrido 2 3 d pyrimidine}+\text{di tert butyl N 4 formylbenzoyl L glutamate}\xrightarrow{\text{reductive condensation}}\text{intermediate}\xrightarrow{\text{trifluoroacetic acid}}\text{5 deazaisofolic acid}\xrightarrow{\text{catalytic hydrogenation}}\text{5 deaza 5 6 7 8 tetrahydroisofolic acid}
Molecular Structure Analysis

The molecular structure of 5-deaza-5,6,7,8-tetrahydroisofolic acid can be described as follows:

  • Molecular Formula: C14_{14}H16_{16}N6_{6}O3_{3}
  • Molecular Weight: Approximately 304.32 g/mol
  • Structural Features: The structure features a pteridine ring system typical of folate derivatives but lacks the nitrogen at position 5 (hence "deaza"). This modification alters its interaction with folate-binding proteins and enzymes.

The compound's stereochemistry and functional groups contribute to its biological activity and solubility properties.

Chemical Reactions Analysis

5-Deaza-5,6,7,8-tetrahydroisofolic acid participates in various chemical reactions primarily associated with its role as an antifolate:

  1. Enzyme Inhibition: The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), which is crucial for the conversion of dihydrofolate to tetrahydrofolate.
  2. Antitumor Activity: It has been shown to exhibit cytotoxic effects against certain cancer cell lines (e.g., MCF-7), with an IC50 value around 1 µM .

These reactions are significant in understanding how the compound can be utilized in therapeutic contexts.

Mechanism of Action

The mechanism of action of 5-deaza-5,6,7,8-tetrahydroisofolic acid primarily involves the inhibition of DHFR:

  1. Competitive Inhibition: By mimicking the natural substrate (dihydrofolate), it competes for binding at the active site of DHFR.
  2. Disruption of Folate Metabolism: This inhibition leads to a decrease in tetrahydrofolate levels necessary for DNA synthesis and repair processes.
  3. Cell Cycle Arrest: As a consequence of disrupted nucleotide synthesis, cancer cells may undergo cell cycle arrest and apoptosis.

Research indicates that while it is effective against certain cancer types, it is less potent compared to other antifolates like methotrexate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-deaza-5,6,7,8-tetrahydroisofolic acid include:

These properties influence its bioavailability and therapeutic efficacy.

Applications

The primary applications of 5-deaza-5,6,7,8-tetrahydroisofolic acid include:

  1. Cancer Research: As an investigational drug candidate targeting folate metabolism in cancer cells.
  2. Biochemical Studies: Used in studies involving enzyme kinetics related to folate metabolism and its inhibitors.
  3. Drug Development: Potentially serves as a lead compound for developing more effective antifolate drugs with improved selectivity and potency against different cancer types.
Structural Elucidation & Chemical Properties

Core Structure of 5-Deaza-5,6,7,8-tetrahydroisofolic Acid: Comparative Analysis with Folic Acid Derivatives

5-Deaza-5,6,7,8-tetrahydroisofolic acid represents a strategic modification of the folic acid scaffold, where the nitrogen atom at position 5 (N5) of the pteridine ring is replaced by a carbon atom (5-deaza modification), and the pyrazine ring is fully reduced to a tetrahydroisoquinoline system. This alteration fundamentally disrupts the natural cofactor geometry and electronic properties essential for one-carbon transfer biochemistry [1] [5]. Unlike folic acid and its tetrahydrofolate derivatives, which possess a p-aminobenzoylglutamate tail linked to the N10 position, the "isofolic" configuration in this analogue features linkage at the N8 position, further altering spatial presentation [1].

Table 1: Key Structural Differences from Natural Folates

Structural FeatureFolic Acid / 5,6,7,8-THF5-Deaza-5,6,7,8-Tetrahydroisofolic AcidFunctional Consequence
Position 5Nitrogen (N5)Carbon (C5)Loss of protonation site; disruption of polyglutamylation & binding to folate enzymes
Pteridine/Pyrido RingAromatic pteridineSaturated 5-deazapteridine (tetrahydroisoquinoline)Altered redox stability; loss of conjugation
Linkage to Glutamate TailAt N10At N8 ("Iso" configuration)Modified spatial orientation relative to enzyme active sites
Redox StateVariable (Dihydro/THF)Fixed TetrahydroInability to participate in redox-dependent one-carbon transfers

The synthesis, as detailed by Borrell et al., typically involves reductive condensation strategies starting from modified pyridopyrimidine precursors, followed by catalytic hydrogenation to achieve the saturated tetrahydroisoquinoline core. This synthetic route underscores the compound's significantly altered chemical architecture compared to natural folates [1] [6]. The 5-deaza modification specifically eliminates a key site involved in ionic interactions within the pterin binding pockets of folate-dependent enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase.

Stereochemical Considerations in the Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline ring system introduces multiple chiral centers, critically at C6 and potentially at C9 if substituted. These stereocenters govern the molecule's three-dimensional conformation and its interaction with biological targets. The catalytic hydrogenation step during synthesis (e.g., using Pd/C or PtO₂ catalysts) typically yields diastereomeric mixtures at C6, analogous to the C6 position in tetrahydrofolic acid (THF) [5] [6]. The (6R) and (6S) diastereomers exhibit distinct biological activities due to differential fitting into the asymmetric binding pockets of folate-utilizing enzymes [5].

Molecular modeling studies, particularly against enzymes like glycinamide ribonucleotide transformylase (GAR Tfase), reveal that the pseudo "C6R" configuration in the 5-deaza analogue allows for a better mimicry of the transition state conformation of the natural cofactor (10-formyl-THF) than the C6S form. This is partly due to the spatial orientation of the N8-glutamate chain relative to the enzyme's active site residues [6]. Furthermore, substitutions at the N9 position (e.g., 9-CH₃ or 9-CHO groups) introduce an additional chiral center. These modifications significantly impact the molecule's overall conformation by restricting rotation around the C9-N bond, thereby influencing binding affinity and specificity, albeit often resulting in poorer enzyme inhibition compared to the parent unsubstituted compound or natural cofactors [1].

Table 2: Impact of Stereochemistry on Molecular Properties

Chiral CenterCommon ConfigurationsKey Structural/Binding Implications
C66R, 6S6R mimics natural THF conformation better; critical for positioning within GAR Tfase active site pocket. 6S often shows weaker binding.
C9 (if substituted)R or S (e.g., 9-CH₃)N9 alkyl/aryl groups create steric bulk; can clash with enzyme residues (e.g., Arg90 in E. coli GAR Tfase), reducing inhibitory potency.
Overall Ring PuckerVariedSaturation and stereochemistry influence ring flexibility/planarity, affecting fit into conserved folate binding folds.

Electronic Properties and Redox Behavior in Aqueous Media

The 5-deaza substitution (C for N) profoundly alters the electronic distribution within the heterocyclic ring system. Natural folates rely on the electron-deficient pteridine ring, particularly N5, for electrophilic attacks and hydride transfers during enzymatic one-carbon transfers. Replacing N5 with carbon creates a more electron-rich ring system, diminishing its capacity to stabilize positive charge or participate in hydride abstraction reactions characteristic of folate-dependent transformations [1] [5]. Consequently, 5-deaza-5,6,7,8-tetrahydroisofolic acid exhibits markedly different redox behavior compared to natural tetrahydrofolates.

While natural 5,6,7,8-tetrahydrofolate (THF) is susceptible to oxidation (e.g., to dihydrofolate or fully oxidized folate), particularly under aerobic conditions or in the presence of oxidizing agents, the 5-deaza analogue displays enhanced resistance to oxidative degradation. This stability arises from the saturation of the pyrido ring and the absence of the redox-active N5 center [3] [9]. However, under forcing conditions, such as treatment with strong chemical oxidants (e.g., pyridine-N-oxide at elevated temperatures), oxidative rearomatization of the tetrahydroisoquinoline ring can occur, yielding the corresponding 5-deazaisofolic acid derivative. This process involves the formal removal of two hydrogens (likely from C6 and C7), restoring aromaticity but destroying the tetrahydro character essential for any residual biological activity mimicking THF [9]. Electrochemical studies suggest a significantly higher oxidation potential for the 5-deaza-tetrahydro compound compared to THF, consistent with its greater stability.

Table 3: Redox Properties in Aqueous Media

Property5,6,7,8-Tetrahydrofolic Acid (THF)5-Deaza-5,6,7,8-Tetrahydroisofolic Acid
Redox Active Site (N5/C5)N5 (susceptible to oxidation/cation formation)C5 (inert; no lone pair)
Susceptibility to Aerial OxidationHigh (forms DHF, H₂ cleavage)Low (stable ring system)
Characteristic Redox Potential (E₀ vs. NHE, pH 7)~ -0.7 V (for DHF/THF couple)Estimated > -0.4 V (higher oxidation potential)
Rearomatization PathwayEnzymatic (via DHFR) or non-enzymatic oxidation to DHF/FolateForced chemical oxidation (e.g., Pyridine-N-oxide, high T)

The altered electronic structure also impacts protonation behavior. While natural THF can be protonated at N5 (pKa ~2-4), the 5-deaza analogue lacks this basic nitrogen. Protonation likely occurs at the more basic N3 position within the pyridopyrimidine ring or potentially at the N1 position if the ring adopts a specific tautomeric form, influencing solubility and charge distribution at physiological pH [1] [5]. This shift in proton affinity further contributes to its distinct biochemical profile compared to natural reduced folates.

Properties

CAS Number

130327-70-7

Product Name

5-Deaza-5,6,7,8-tetrahydroisofolic acid

IUPAC Name

(2S)-2-[[4-[[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]amino]methyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H24N6O6

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,12,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t12-,14+/m1/s1

InChI Key

OLNLRVHYZZQGBF-OCCSQVGLSA-N

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Synonyms

5-deaza-5,6,7,8-tetrahydroisofolic acid

Canonical SMILES

C1C(CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.